N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with the molecular formula C14H14F3N3O3. It is characterized by the presence of an imidazolidinyl ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and potentially valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylethylamine derivative with a trifluoromethyl-substituted imidazolidinone. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. The phenylethyl and trifluoromethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The imidazolidinyl ring structure allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE
- N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(METHYL)-4-IMIDAZOLIDINYL]ACETAMIDE
Uniqueness
N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to the presence of both the phenylethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F3N3O3 |
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Molecular Weight |
329.27 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C14H14F3N3O3/c1-8(10-6-4-3-5-7-10)20-11(22)13(14(15,16)17,18-9(2)21)19-12(20)23/h3-8H,1-2H3,(H,18,21)(H,19,23) |
InChI Key |
KPASCKZYGIULJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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